molecular formula C20H27N3O2 B2970432 N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide CAS No. 1706081-21-1

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide

Cat. No.: B2970432
CAS No.: 1706081-21-1
M. Wt: 341.455
InChI Key: NAMOCAXJMWGYHI-UHFFFAOYSA-N
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Description

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide is a pyrazole-derived compound characterized by a 1H-pyrazole core substituted at the 1-position with an oxan-4-ylmethyl group and at the 4-position with a 5-phenylpentanamide chain.

Properties

IUPAC Name

N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2/c24-20(9-5-4-8-17-6-2-1-3-7-17)22-19-14-21-23(16-19)15-18-10-12-25-13-11-18/h1-3,6-7,14,16,18H,4-5,8-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMOCAXJMWGYHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)CCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide typically involves multiple steps, starting with the preparation of the pyrazole ring and the tetrahydropyran ring. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization. The tetrahydropyran ring can be prepared by the hydrogenation of dihydropyran using a catalyst such as Raney nickel .

The final step involves the coupling of the pyrazole ring with the tetrahydropyran ring and the phenylpentanamide chain. This can be achieved through a series of condensation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Analogues

Pyrazole derivatives often exhibit bioactivity dependent on substituent patterns. Key analogues include:

Compound Name Substituents at Pyrazole Ring Key Functional Groups Reported Activity
Target Compound 1-(Oxan-4-ylmethyl), 4-(5-phenylpentanamide) Amide, tetrahydropyran Not reported in literature
1-[3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one 1-(4-Nitrophenyl), 3,5-dimethyl Ketone, nitro group Antimicrobial (moderate)
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide 1-Phenyl, 3-methyl, 5-amino-thiazole linkage Thiazole, acetamide Unspecified pharmacological activity
1,3,4-Thiadiazole derivatives 1-(4-Nitrophenyl), fused thiadiazole Thiadiazole, nitro group Antimicrobial (4 compounds active)

Key Observations :

  • Substituent Diversity : The target compound’s oxan-4-ylmethyl group distinguishes it from nitro- or phenyl-substituted analogues. This substitution likely enhances solubility compared to nitro-containing derivatives .
  • Amide vs.
  • Pharmacological Gaps : While nitro-substituted pyrazoles (e.g., ) show antimicrobial activity, the target compound lacks reported bioactivity data, highlighting a research gap.
Physicochemical and Pharmacokinetic Predictions
  • Metabolic Stability : The tetrahydropyran group is resistant to oxidative metabolism, contrasting with nitro groups, which are prone to reduction .

Research Findings and Limitations

  • Antimicrobial Activity: Four 1,3,4-thiadiazole derivatives outperformed others against E. coli, B. mycoides, and C. albicans . The target compound’s lack of a nitro or thiadiazole moiety may limit similar efficacy unless the pentanamide chain confers novel mechanisms.

Biological Activity

N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-5-phenylpentanamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a pyrazole ring and an oxane moiety, suggest potential biological activities that merit detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name indicates its complex structure, which comprises:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Oxane Moiety : A six-membered cyclic ether that contributes to the compound's biological properties.
  • Phenyl Group : A benzene ring that enhances the lipophilicity and potential receptor interactions of the compound.

The molecular formula for this compound is C17_{17}H22_{22}N4_{4}O, with a molecular weight of approximately 302.39 g/mol.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole ring suggests potential inhibitory effects on various biological pathways, particularly in enzyme modulation. Further studies are needed to elucidate these mechanisms definitively.

Antitumor Activity

Recent studies have indicated that compounds containing pyrazole derivatives exhibit significant antitumor activity. For instance, a related pyrazole compound was shown to inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest in various cancer types.

Study ReferenceCompound TestedCancer TypeMechanism
Pyrazole DerivativeBreast CancerInduction of apoptosis
Pyrazole AnalogLung CancerCell cycle arrest

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of pyrazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes, such as COX-2, which are crucial in inflammatory responses.

Study ReferenceCompound TestedInflammatory ModelEffect
Pyrazole DerivativeCarrageenan-induced paw edemaReduced swelling
Pyrazole AnalogLPS-induced inflammationDecreased cytokine levels

Case Studies

  • Case Study 1: Anticancer Effects
    • Objective : Evaluate the anticancer effects of this compound.
    • Method : In vitro assays were performed on breast cancer cell lines.
    • Results : The compound exhibited a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Case Study 2: Anti-inflammatory Activity
    • Objective : Investigate the anti-inflammatory properties in an animal model.
    • Method : Mice were treated with the compound prior to induction of inflammation.
    • Results : Significant reduction in paw edema was observed, indicating promising anti-inflammatory effects.

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